1-(1,8-Naphthyridin-2-yl)cyclopropanamine
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Overview
Description
1-(1,8-Naphthyridin-2-yl)cyclopropanamine is a heterocyclic compound that features a cyclopropane ring attached to a 1,8-naphthyridine moiety The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the efficient methods for synthesizing 1,8-naphthyridines involves multicomponent reactions.
Friedländer Approach: This method uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Metal catalysts can facilitate the synthesis of 1,8-naphthyridines through various pathways.
Ring Expansion Reactions: The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones.
Industrial Production Methods: Industrial production methods for this compound typically involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-(1,8-Naphthyridin-2-yl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,8-Naphthyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death . In anticancer applications, it may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
1,6-Naphthyridine: Known for its anticancer and anti-HIV activities.
1,7-Naphthyridine: Exhibits antimicrobial and anti-inflammatory properties.
1,5-Naphthyridine: Used in the development of light-emitting diodes and molecular sensors.
Uniqueness: 1-(1,8-Naphthyridin-2-yl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(1,8-naphthyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11N3/c12-11(5-6-11)9-4-3-8-2-1-7-13-10(8)14-9/h1-4,7H,5-6,12H2 |
InChI Key |
XATJGCLNZVBJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC3=C(C=CC=N3)C=C2)N |
Origin of Product |
United States |
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